2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a nitro-substituted pyrazole ring fused with a triazoloquinazoline framework, making it a subject of study in medicinal chemistry, materials science, and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by its functionalization with a nitro group, and subsequent fusion with the triazoloquinazoline core. Common reagents used in these reactions include hydrazine hydrate, nitroalkanes, and various catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) with hydrogen, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various oxidized forms of the compound. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The nitro group and the triazoloquinazoline core play crucial roles in its bioactivity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Noted for its nitrogen-rich structure and potential as a heat-resistant energetic material.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]quinazoline: Explored for its biological activities and potential therapeutic applications.
Uniqueness
2-[(4-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a nitro-substituted pyrazole ring and a triazoloquinazoline core. This structural feature imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H9N7O2 |
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Molecular Weight |
295.26 g/mol |
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C13H9N7O2/c21-20(22)9-5-15-18(6-9)7-12-16-13-10-3-1-2-4-11(10)14-8-19(13)17-12/h1-6,8H,7H2 |
InChI Key |
NREPGUDJRYDKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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